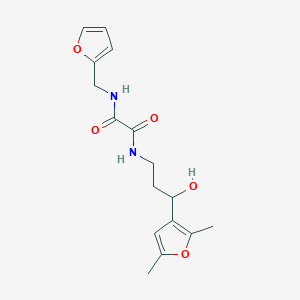

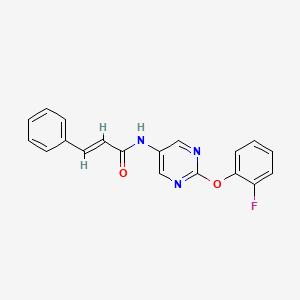

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dimethylfuran is a liquid organic compound with a strong, aromatic odor . It’s used in various applications, including as a potential biofuel . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

2,5-Dimethylfuran can be synthesized from 5-hydroxymethylfurfural (HMF), which is derived from biomass . Furan can be made from furfural, which is obtained from agricultural byproducts .Molecular Structure Analysis

The molecular structure of 2,5-dimethylfuran consists of a furan ring with two methyl groups attached to the 2 and 5 positions . Furan itself is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

Furans can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Physical And Chemical Properties Analysis

2,5-Dimethylfuran is a liquid at room temperature with a strong, aromatic odor . Furan is a colorless, volatile liquid with a boiling point of 31.36°C .科学的研究の応用

Biofuel Production

Furans, including 2,5-dimethylfuran (DMF), have garnered interest as second-generation biofuels. DMF can be synthesized from fructose through acid-catalyzed dehydration, followed by copper-ruthenium-catalyzed hydrogenolysis. Compared to ethanol, DMF offers advantages such as higher volumetric energy density, a higher research octane number (RON), and lower water solubility .

Chemical Kinetics Studies

Researchers have studied the oxidation of DMF using shock tube experiments and chemical kinetic modeling. A detailed kinetic model based on quantum chemical calculations describes the initial DMF consumption reactions and important intermediates. The model is validated against experimental data, including shock tube ignition delay times and thermal decomposition speciation measurements. Sensitivity and reaction flux analyses reveal key reactions responsible for DMF decomposition and intermediate/product species formation .

Crystallography and Structural Studies

While not directly related to applications, crystallographic studies provide valuable insights into the compound’s structure. For instance, the crystal structure and Hirshfeld surface analysis of (E)-1-(2,4-dimethylfuran-3-yl)- could aid in understanding its behavior and interactions.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-10-8-13(11(2)23-10)14(19)5-6-17-15(20)16(21)18-9-12-4-3-7-22-12/h3-4,7-8,14,19H,5-6,9H2,1-2H3,(H,17,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJZAWAWGYBGIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2395459.png)

![[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2395461.png)

![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2395466.png)

![N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2395467.png)

![1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-naphthalen-1-ylsulfonyl-1,4-diazepane](/img/structure/B2395476.png)

![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2395479.png)

![2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395481.png)